1,3-Thiazinane-2-thione Synthesis Yield vs. Alternative Cyclic Dithiocarbamate Preparations
The Org. Synth. procedure for 1,3-thiazinane-2-thione delivers an 89% isolated yield from 3-ammoniopropylsulfate and carbon disulfide [1]. In contrast, the corresponding 1,3-thiazolidine-2-thione (five-membered analog) typically requires more forcing conditions or alternative routes that yield 60-75% under comparable scales [2]. This 14-29 percentage point yield advantage, combined with the operational simplicity of the Org. Synth. protocol, reduces material costs and purification burden for kilogram-scale procurement.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 89% yield (20.72 g scale) |
| Comparator Or Baseline | 1,3-Thiazolidine-2-thione: 60-75% typical yield (class-level baseline) |
| Quantified Difference | 14-29 percentage points higher yield |
| Conditions | Reaction of 3-ammoniopropylsulfate with CS₂ in EtOH/KOH, 25 °C |
Why This Matters
Higher isolated yield directly translates to lower cost per gram and reduced synthetic step count for multi-step campaigns.
- [1] Kennington, S. C. D., et al. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. (Yield: 89%, 20.72 g). View Source
- [2] Crich, D., & Sasaki, K. (2009). Synthesis of Thiazolidine-2-thiones. In Comprehensive Heterocyclic Chemistry III (Vol. 10, pp. 423-454). Elsevier. View Source
